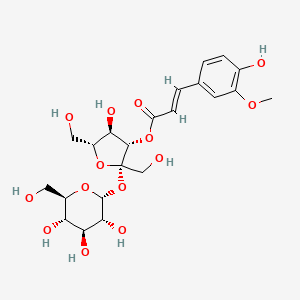
Sibiricose A5
概要
説明
Sibiricose A5 is a bioactive component identified in Polygala tenuifolia Willd. (Polygalaceae) (PT), known for its potential benefits against Alzheimer's disease. Its introduction and analysis have been crucial in understanding the pharmacokinetics, bioavailability, and therapeutic potential of this compound without focusing on its drug applications, dosages, or side effects.
Synthesis Analysis
The synthesis of this compound and similar compounds typically involves complex biochemical processes in plants. While specific synthetic pathways for this compound in a laboratory setting were not directly identified, the synthesis of related compounds often utilizes advanced organic chemistry techniques, including cyclization and radical reactions, to achieve the desired molecular structures (Koreeda, Wang, & Zhang, 2002).
科学的研究の応用
Sibiricose A5 has a wide range of scientific research applications, including:
将来の方向性
作用機序
Sibiricose A5 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage . The compound also inhibits lactate dehydrogenase, which plays a role in cellular metabolism . Additionally, this compound has been shown to modulate various signaling pathways involved in inflammation and neuroprotection .
生化学分析
Biochemical Properties
Sibiricose A5 plays a significant role in biochemical reactions due to its potent antioxidant activity. It acts as a lactate dehydrogenase inhibitor, which is crucial in the glycolytic pathway. By inhibiting lactate dehydrogenase, this compound can reduce the conversion of pyruvate to lactate, thereby influencing cellular metabolism . Additionally, this compound interacts with various proteins and enzymes, displaying antidepressant-like actions and activity against Alzheimer’s disease .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its antioxidant properties help protect cells from oxidative stress, which can damage cellular components such as DNA, proteins, and lipids . This compound also exhibits neuroprotective effects, which are beneficial in preventing neurodegenerative diseases like Alzheimer’s disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits lactate dehydrogenase, reducing lactate production and altering cellular metabolism . This compound also modulates gene expression by influencing transcription factors and signaling pathways involved in oxidative stress response and inflammation . These interactions contribute to its antidepressant and neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at -20°C, but its stability and activity can degrade over extended periods or under different storage conditions . Long-term studies have shown that this compound maintains its antioxidant and neuroprotective properties, although its efficacy may decrease with prolonged exposure to environmental factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits potent antioxidant and neuroprotective activities without significant adverse effects . At higher doses, this compound may cause toxicity or adverse effects, such as liver damage or gastrointestinal disturbances . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the glycolytic pathway, where it inhibits lactate dehydrogenase . It also interacts with enzymes and cofactors involved in oxidative stress response and inflammation . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound tends to accumulate in specific tissues, such as the brain, where it exerts its neuroprotective effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. It may be directed to particular organelles, such as mitochondria, where it can modulate oxidative stress and energy metabolism . Post-translational modifications and targeting signals play a role in its subcellular localization, ensuring that this compound reaches its site of action .
準備方法
Synthetic Routes and Reaction Conditions
Sibiricose A5 is typically prepared through extraction and separation techniques. The roots of Polygala tenuifolia are first crushed and extracted using solvents such as methanol or ethanol . The extract is then filtered and concentrated. The pure compound is isolated through decolorization and crystallization processes .
Industrial Production Methods
In an industrial setting, the preparation of this compound involves large-scale extraction and purification processes. The roots of Polygala tenuifolia are processed in bulk, and the extraction is carried out using industrial-grade solvents. The extract is then subjected to various purification steps, including filtration, concentration, and crystallization, to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Sibiricose A5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with altered functional groups .
類似化合物との比較
Sibiricose A5 is part of a group of compounds known as phenylpropenoyl sucroses. Similar compounds include:
Sibiricose A6: Another oligosaccharide ester with similar antioxidant properties.
3,6’-Disinapoyl sucrose: Known for its neuroprotective effects.
Tenuifoliside A: Exhibits anti-inflammatory and neuroprotective activities.
3,4,5-Trimethoxycinnamic acid: Has been studied for its potential therapeutic effects in various diseases.
This compound is unique due to its specific structure and potent antioxidant activity, making it a valuable compound for research and therapeutic applications .
特性
IUPAC Name |
[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)26)3-5-15(27)34-20-17(29)14(8-24)35-22(20,9-25)36-21-19(31)18(30)16(28)13(7-23)33-21/h2-6,13-14,16-21,23-26,28-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEADZHVGOCGKH-YQTDNFGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347739 | |
| Record name | Sibiricose A5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107912-97-0 | |
| Record name | Sibiricose A5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Sibiricose A5 and where is it found?
A1: this compound is a phenylpropenoyl sucrose, a type of oligosaccharide ester found in Polygala tenuifolia Willd., also known as Yuan Zhi. This plant has a long history of use in traditional Chinese medicine. [, , ]
Q2: What are the reported pharmacological activities of this compound?
A2: Research suggests that this compound may have potential antidepressant-like effects. [, ] Studies have also explored its potential in improving memory function in models of Alzheimer’s disease. []
Q3: How is this compound absorbed into the body?
A3: Studies using an in vitro rat gut sac model indicate that this compound is absorbed through the intestine, potentially through a combination of active transport and passive paracellular penetration. []
Q4: Can other components of Polygala tenuifolia influence the absorption of this compound?
A4: Yes, research suggests that the co-administration of total saponins from Polygala tenuifolia may enhance the intestinal absorption of this compound. This effect might be linked to the inhibition of P-glycoprotein, a protein involved in drug efflux. []
Q5: Are there analytical methods available to quantify this compound in biological samples?
A5: Yes, researchers have developed and validated ultra-fast liquid chromatography with tandem mass spectrometry (UFLC-MS/MS) methods to measure this compound concentrations in rat plasma. This enables pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. [, ]
Q6: Have there been any studies on the pharmacokinetics of this compound in different disease models?
A6: A study compared the pharmacokinetic profiles of this compound and other bioactive components of Kai-Xin-San, a traditional Chinese medicine formula containing Polygala tenuifolia, in normal rats versus rats with Alzheimer's disease. The study found significant differences in the pharmacokinetic parameters of some components between the two groups, highlighting the potential impact of disease states on drug disposition. []
Q7: Has the bioavailability of this compound been investigated?
A7: Yes, a study using a rat model reported the absolute bioavailability of this compound to be 3.25% after oral administration. []
Q8: Are there any known structural analogs of this compound?
A8: Yes, Sibiricose A6 and 3,6′-disinapoyl sucrose are structurally similar phenylpropenoyl sucroses found alongside this compound in Polygala tenuifolia. These compounds also exhibit pharmacological activities and have been included in pharmacokinetic and bioavailability studies. [, ]
Q9: What is the structural characterization of this compound?
A9: While the exact molecular formula and weight can vary slightly depending on the specific salt form or isomer, studies have employed techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to elucidate its structure. [, ]
Q10: Are there any known methods for the isolation and purification of this compound from Polygala tenuifolia?
A10: Researchers have successfully used various chromatographic techniques for isolation and purification, including silica gel column chromatography, Sephadex LH-20 gel column chromatography, and High-Performance Liquid Chromatography (HPLC). [] A study also demonstrated the efficiency of a hyphenated strategy using microwave-assisted extraction coupled with countercurrent chromatography for isolating this compound and other target compounds from Polygala tenuifolia. []
Q11: Have there been any studies on the chemical differences between different varieties of Polygala tenuifolia regarding this compound content?
A11: Yes, a metabolomics study utilizing UPLC/Q-TOF MS analyzed the chemical variations among three different varieties of Polygala tenuifolia. The study revealed that the relative content of this compound differed significantly across these varieties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Mesityl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B1181134.png)
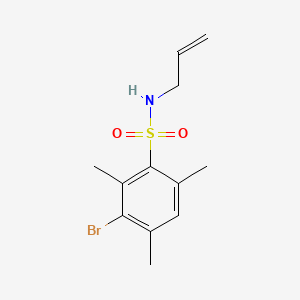
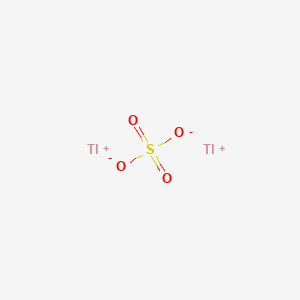
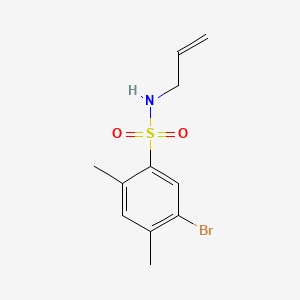
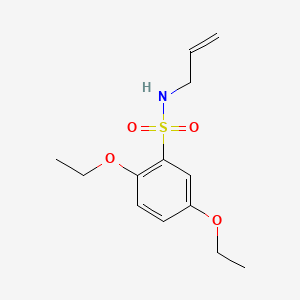
![N-[2-(diethylamino)ethyl]-2-ethoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B1181142.png)
![5-chloro-N-[2-(diethylamino)ethyl]-2-ethoxy-4-methylbenzenesulfonamide](/img/structure/B1181143.png)